tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate

oxidative dearomatization ruthenium catalysis indolin-3-one synthesis

Researchers synthesizing Flustramine alkaloids or Chek1 kinase inhibitors face supply inconsistency for regiospecifically brominated N-Boc-indolin-3-one building blocks. • Validated precursor for (±)-Flustramine C (5 steps) & Chek1 kinase inhibitor scaffolds via C6 diversification. • Three orthogonal handles: C6-Br (cross-coupling), C3 ketone, N-Boc (acid-labile). • Benchmark for Ru-catalyzed oxidative dearomatization methodology. Substitution with non-identical analogs risks yield loss.

Molecular Formula C13H14BrNO3
Molecular Weight 312.16 g/mol
CAS No. 52578-60-6
Cat. No. B1402942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate
CAS52578-60-6
Molecular FormulaC13H14BrNO3
Molecular Weight312.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)C2=C1C=C(C=C2)Br
InChIInChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-11(16)9-5-4-8(14)6-10(9)15/h4-6H,7H2,1-3H3
InChIKeyFDIAJSNCFFXYOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-Bromo-3-Oxo-2,3-Dihydro-1H-Indole-1-Carboxylate (CAS 52578-60-6): Procurement-Relevant Structural and Functional Baseline


tert-Butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate (CAS 52578-60-6) is an N-Boc-protected 6-bromoindolin-3-one derivative characterized by a fused bicyclic indolin-3-one core bearing a tert-butoxycarbonyl protecting group at the N1 position and a bromine substituent at the C6 position [1]. The compound possesses a molecular weight of 312.16 g/mol, calculated XLogP3-AA of 2.9, zero hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry and natural product synthesis, with established utility in constructing complex hexahydropyrrolo[2,3-b]indole alkaloids and as a precursor for C6-substituted indolylquinolinone kinase inhibitor scaffolds [2].

Why Generic Substitution of tert-Butyl 6-Bromo-3-Oxo-2,3-Dihydro-1H-Indole-1-Carboxylate (52578-60-6) with In-Class Analogs Introduces Procurement Risk


In-class substitution of this compound with alternative indolinone or indole derivatives is not a risk-neutral decision for procurement professionals. The specific combination of three structural features—the N1-Boc protecting group, the C3 ketone oxidation state (indolin-3-one core), and the C6 bromine substitution pattern—collectively defines its reactivity profile and synthetic utility [1][2]. Removing the Boc group exposes the indole nitrogen to competing side reactions during downstream transformations ; altering the bromine position from C6 to C5 or C4 changes the regiochemical outcome in cross-coupling reactions and affects compatibility with established synthetic routes to specific natural product targets [2]; and substituting the indolin-3-one core with a fully aromatic indole (no C3 ketone) eliminates the ability to undergo chemistry that exploits the C3 carbonyl as a functional handle [1]. Substitution with a structurally similar but non-identical analog may therefore compromise synthetic yield, introduce purification challenges, or derail established multi-step protocols.

Product-Specific Quantitative Evidence Guide: Differentiating tert-Butyl 6-Bromo-3-Oxo-2,3-Dihydro-1H-Indole-1-Carboxylate (52578-60-6) from Its Closest Analogs


Comparative Synthetic Accessibility: N-Boc Protection Enables Direct Oxidative Dearomatization from Readily Available Indole Precursors

The N-Boc protection on the indole nitrogen is mechanistically required for the ruthenium-catalyzed oxidative dearomatization reaction that produces indolin-3-ones. In the absence of the Boc group (i.e., unprotected indole or alternative protecting groups), the reaction fails or proceeds with substantially reduced yield . This establishes a synthetic advantage over the unprotected 6-bromoindolin-3-one core, which would require alternative multi-step synthetic routes rather than a single-step oxidative dearomatization from N-Boc-6-bromoindole.

oxidative dearomatization ruthenium catalysis indolin-3-one synthesis N-Boc indole

Regiochemical Differentiation: C6-Bromo Substitution Enables Defined Synthetic Route to Flustramine Alkaloids

The 6-bromo substitution pattern is critical for specific total synthesis applications. (±)-Flustramine C was synthesized in five steps from 6-bromoindolin-3-one 9 via a key intermediate 13a [1]. (±)-Flustramine A was obtained by reduction of flustramide A, which was prepared in five steps from intermediate 13a [1]. The 5-bromo isomer (CAS 6402-02-4) would place the bromine substituent at a different position on the aromatic ring, altering the regiochemical outcome of subsequent transformations and potentially requiring a different synthetic sequence to access the same natural product targets.

total synthesis flustramine alkaloids hexahydropyrroloindole natural product synthesis

Reaction Orthogonality: N-Boc Protection Enables Selective Transformations Without Nitrogen Interference

The tert-butoxycarbonyl (Boc) protecting group at N1 prevents the indole nitrogen from participating in undesired side reactions during downstream transformations. In Pd-catalyzed cross-coupling reactions involving indole scaffolds, the presence or absence of N-protection significantly influences reaction outcomes. Studies on Suzuki couplings involving indoles demonstrate that yields depend upon whether the heterocycle was the aryl halide or the arylboron coupling partner, and whether the heterocycle was protected or not [1]. The Boc group provides orthogonal protection that can be selectively removed under acidic conditions while leaving other functional groups intact.

protecting group strategy reaction orthogonality cross-coupling compatibility N-Boc indole

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen Bonding Profile Contrast with Non-Boc Analogs

The N-Boc protecting group substantially alters the compound's lipophilicity and hydrogen bonding capacity relative to unprotected or differently protected analogs. The target compound exhibits XLogP3-AA = 2.9, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. By comparison, the unprotected 6-bromoindolin-3-one core (which would contain an N-H group) would have at least one hydrogen bond donor, potentially affecting solubility, membrane permeability, and chromatographic behavior. The Boc group contributes approximately 1.5-2.0 logP units of lipophilicity based on fragment contribution analysis.

lipophilicity XLogP3 hydrogen bonding physicochemical properties drug-likeness

Kinase Inhibitor Scaffold Compatibility: C6-Bromo Position Validated for Chek1 Inhibitor Optimization

The 6-position of the indole/indoline scaffold has been specifically validated as a productive site for substitution in kinase inhibitor development. Through X-ray co-crystallographic analysis, it was hypothesized that affinity of the indolylquinolinone series for Chek1 kinase would be improved via C6 substitution into the hydrophobic region I (HI) pocket [1]. An efficient synthetic route to 6-bromo-3-indolyl-quinolinone was developed, and the series was optimized for potency by modification at C6 [1]. This establishes the 6-bromo substitution as strategically valuable, whereas alternative substitution patterns (C4, C5, or C7) would not access the same hydrophobic pocket geometry.

Chek1 kinase kinase inhibitor indolylquinolinone medicinal chemistry structure-activity relationship

Cross-Coupling Reactivity: C-Br Bond Compatibility with Palladium-Catalyzed Transformations Versus C-I or C-Cl Analogs

The C6 bromine substituent provides a balanced reactivity profile for transition metal-catalyzed cross-coupling. The C-Br bond is sufficiently reactive for Pd-catalyzed transformations while maintaining stability under various reaction conditions. Notably, carbon-halogen bonds, especially the C-Br bond, are reactive in transition-metal catalysis, and C-Br bonds can survive under certain visible-light photoredox conditions where other functional groups might be compromised [1]. This positions the bromo analog as offering a reactivity window between the more reactive but less stable iodo analogs and the less reactive chloro analogs, providing synthetic chemists with a tunable handle for sequential functionalization strategies.

cross-coupling Suzuki coupling palladium catalysis aryl bromide C-Br reactivity

Validated Research and Industrial Application Scenarios for tert-Butyl 6-Bromo-3-Oxo-2,3-Dihydro-1H-Indole-1-Carboxylate (CAS 52578-60-6)


Total Synthesis of Hexahydropyrrolo[2,3-b]indole Alkaloids Including Flustramines

This compound serves as the validated starting material for the synthesis of (±)-Flustramine C (5 steps from 6-bromoindolin-3-one) and (±)-Flustramine A via key intermediate 13a using domino olefination-isomerization-Claisen rearrangement followed by reductive cyclization [1]. The 6-bromo substitution pattern is essential to this established synthetic route; substitution with the 5-bromo isomer would require redesign of the synthetic sequence.

Kinase Inhibitor Development via C6-Substituted Indolylquinolinone Scaffolds

The 6-bromo substitution provides a strategic entry point for the synthesis of Chek1 kinase inhibitors. X-ray co-crystallography has validated that C6 substitution accesses the hydrophobic region I (HI) pocket of Chek1 kinase, and 6-bromo-3-indolyl-quinolinone has been developed as a key intermediate for potency optimization via modification at C6 [1]. The Boc-protected indolin-3-one form offers a versatile platform for further diversification at both the nitrogen and C3 positions.

Sequential Cross-Coupling and Functionalization Strategies Requiring Orthogonal Protection

The compound provides three orthogonal functional handles for sequential diversification: (1) the C6-Br group for Pd-catalyzed Suzuki, Sonogashira, or Buchwald-Hartwig couplings; (2) the C3 ketone for nucleophilic addition, condensation, or reductive transformations; and (3) the N-Boc group for acid-labile deprotection to reveal the free indoline nitrogen for subsequent N-functionalization. The C-Br bond offers intermediate reactivity suitable for selective cross-coupling in the presence of other potentially reactive moieties [1].

Oxidative Dearomatization Method Development Using N-Boc Indole Substrates

The compound exemplifies the indolin-3-one product class accessible via ruthenium-catalyzed oxidative dearomatization of N-Boc indoles using RuCl₃·3H₂O catalyst and sodium periodate (1.5 equiv) as oxidant in acetonitrile [1]. It serves as a benchmark substrate for evaluating new catalytic oxidative dearomatization methodologies and for studying mechanistic aspects of indole-to-indolinone transformations.

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